9-beta-d-Arabinofuranosylguanine

Description

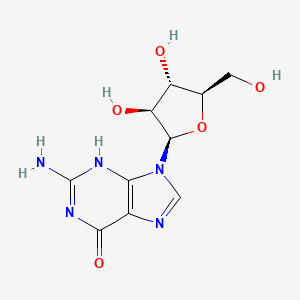

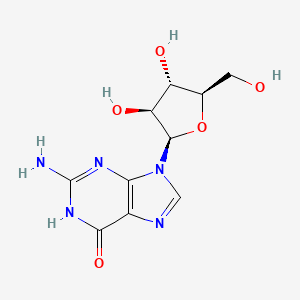

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019130 | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38819-10-2 | |

| Record name | 9-β-D-Arabinofuranosylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of 9-beta-d-Arabinofuranosylguanine (ara-G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 9-beta-d-Arabinofuranosylguanine (ara-G), a nucleoside analogue with significant T-cell selective cytotoxicity. From its initial synthesis in the 1960s, through the challenges of its formulation, to the pivotal development of its prodrug, nelarabine, and its eventual clinical application in T-cell malignancies, this document traces the critical scientific milestones. We delve into the foundational preclinical studies that elucidated its mechanism of action and selective toxicity, and detail the clinical trials that established its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, hematology, and drug development, offering insights into the scientific journey of a targeted cancer therapeutic.

Introduction: The Quest for Targeted Cancer Therapy

The development of nucleoside analogues as chemotherapeutic agents represents a cornerstone of modern oncology. These compounds, which mimic endogenous nucleosides, can disrupt DNA and RNA synthesis and repair, leading to cell death. A significant challenge in cancer chemotherapy has been the development of agents with high specificity for malignant cells, thereby minimizing toxicity to healthy tissues. The story of this compound (ara-G) is a compelling narrative of rational drug design aimed at achieving such selectivity, particularly for T-cell cancers. This guide will chronicle the discovery and development of ara-G, highlighting the scientific ingenuity that transformed a laboratory curiosity into a life-saving therapeutic.

The Genesis of Ara-G: Initial Synthesis and Early Hurdles

The journey of ara-G began in 1964 with its first chemical synthesis by Reist and Goodman.[1] The initial impetus for its creation was part of a broader exploration of arabinosyl nucleosides as potential anticancer and antiviral agents, following the discovery of arabinosylcytosine (ara-C) and arabinosyladenine (ara-A).

The Original Chemical Synthesis: A Multi-Step Process

The pioneering synthesis by Reist and Goodman was a multi-step chemical process that, while successful, was complex and low-yielding. This difficult synthesis was one of the initial barriers to the widespread study and development of ara-G.[1]

Early Challenges: Poor Solubility and Limited Availability

Beyond the complexities of its synthesis, a major obstacle in the early development of ara-G was its very poor aqueous solubility. This intrinsic property made it difficult to formulate for intravenous administration, significantly hampering in vivo studies and its potential clinical application. These early challenges of difficult synthesis and poor solubility meant that for many years, ara-G remained a compound of academic interest with an uncertain future as a therapeutic agent.

Unraveling the Mechanism: The Basis of T-Cell Selectivity

Despite the initial challenges, the unique biological properties of ara-G, particularly its potent and selective cytotoxicity towards T-lymphoblasts, spurred further investigation. Preclinical studies were instrumental in elucidating the mechanism behind this remarkable T-cell specificity.

The Role of Intracellular Phosphorylation

The key to ara-G's activity lies in its intracellular conversion to the active triphosphate form, ara-GTP. This phosphorylation is a critical step, and it was discovered that T-lymphoblasts are particularly efficient at this conversion. The primary enzymes responsible for the initial and rate-limiting phosphorylation step are deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK).

Inhibition of DNA Synthesis and Induction of Apoptosis

Once formed, ara-GTP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase. The incorporation of ara-GTP into the growing DNA strand leads to the termination of DNA chain elongation, thereby inhibiting DNA synthesis and ultimately triggering programmed cell death, or apoptosis.

The Decisive Factor: Preferential Accumulation in T-Cells

The selective toxicity of ara-G towards T-cells is a direct consequence of the preferential accumulation of ara-GTP in these cells. Studies demonstrated that T-lymphoblasts accumulate significantly higher levels of ara-GTP compared to B-lymphoblasts and myeloid cells. This differential accumulation is the cornerstone of ara-G's therapeutic window in treating T-cell malignancies.

A Pivotal Breakthrough: The Development of Nelarabine

The significant therapeutic potential of ara-G, underscored by its T-cell selectivity, drove the search for a solution to its poor solubility. This quest led to the development of nelarabine (formerly compound 506U78), a soluble prodrug of ara-G, in the late 1970s. This innovation was a turning point in the history of ara-G.

The Prodrug Strategy: Enhancing Solubility and Bioavailability

Nelarabine is the 6-methoxy derivative of ara-G. This modification significantly increases its aqueous solubility, making it suitable for intravenous administration. In the body, nelarabine is rapidly and efficiently converted to ara-G by the enzyme adenosine deaminase.

Sources

Unraveling the Cytotoxic Precision of AraG in T-Cell Leukemia: A Mechanistic Guide

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the mechanism of action of arabinofuranosylguanine (araG), the active metabolite of the prodrug nelarabine, in the context of T-cell acute lymphoblastic leukemia (T-ALL). We will dissect the molecular pharmacology of this targeted agent, from its metabolic activation to the induction of apoptosis in malignant T-cells, offering field-proven insights for researchers and drug development professionals.

Introduction: The Clinical Imperative for T-Cell Specific Therapies

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with historically poorer outcomes compared to its B-cell counterpart, particularly in relapsed or refractory cases.[1][2] This has spurred the development of targeted therapies that exploit the unique biochemical pathways of T-lymphocytes. Nelarabine (2-amino-9β-D-arabinosyl-6-methoxy-9H-guanine) is a rationally designed prodrug of the deoxyguanosine analog araG, which exhibits selective cytotoxicity against T-lymphoblasts.[2][3][4] Its approval for the treatment of relapsed/refractory T-ALL and T-cell lymphoblastic lymphoma (T-LBL) marked a significant advancement in the management of these challenging diseases.[1][5]

The Metabolic Journey: Activation of a Potent Cytotoxin

Nelarabine itself is an inert compound. Its therapeutic efficacy is entirely dependent on a series of enzymatic conversions that lead to the intracellular accumulation of its active triphosphate form, araGTP.[6][7] This metabolic activation pathway is a critical determinant of its T-cell selectivity.

From Prodrug to Active Nucleoside:

Following intravenous administration, the water-soluble prodrug nelarabine is rapidly demethylated by the ubiquitous enzyme adenosine deaminase (ADA) in the bloodstream to form araG.[5][7] AraG is then transported into T-lymphoblasts via nucleoside transporters.[1]

Intracellular Phosphorylation Cascade:

Once inside the cell, araG undergoes a crucial three-step phosphorylation to become the pharmacologically active araG triphosphate (araGTP). This process is initiated by two key kinases:

Subsequent phosphorylations are catalyzed by other nucleotide kinases.[3] The preferential accumulation of araGTP in T-cells is a cornerstone of its selective toxicity, although the precise mechanisms for this selectivity are still under investigation.[7] One hypothesis is that T-cells possess higher levels or more efficient activity of the necessary phosphorylating enzymes.[7]

Mechanisms of Resistance: Navigating Therapeutic Hurdles

Despite its efficacy, resistance to nelarabine can emerge. Understanding these mechanisms is crucial for developing strategies to overcome them.

-

Reduced Drug Activation: Downregulation or inactivating mutations in the genes encoding deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) can impair the conversion of araG to its active triphosphate form. [3]* Increased Drug Inactivation: The enzyme sterile alpha motif and HD domain-containing protein 1 (SAMHD1) is a deoxynucleotide triphosphate (dNTP) hydrolase that can cleave and inactivate araGTP. [8]Higher levels of SAMHD1 have been associated with resistance to nelarabine. [8]* Altered Drug Transport: Reduced expression of nucleoside transporters can limit the uptake of araG into leukemic cells. [3]* Evasion of Apoptosis: Alterations in apoptotic pathways, such as the modulation of BCL-2 family members, can confer resistance to araG-induced cell death. [3]

Experimental Methodologies for Studying araG's Mechanism of Action

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of araG.

In Vitro Cytotoxicity Assays:

-

Objective: To determine the concentration-dependent cytotoxic effects of araG on T-ALL cell lines and primary patient samples.

-

Methodology:

-

Seed T-ALL cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of araG for a specified duration (e.g., 48-72 hours).

-

Assess cell viability using colorimetric assays (e.g., MTT, XTT) or fluorescence-based assays (e.g., Calcein AM/Ethidium Homodimer-1).

-

Calculate the half-maximal inhibitory concentration (IC50) to quantify drug potency.

-

-

Causality: This foundational experiment establishes the cytotoxic potential of the compound and allows for the comparison of sensitivity across different cell lines.

Analysis of DNA Synthesis Inhibition:

-

Objective: To directly measure the impact of araG on DNA replication.

-

Methodology:

-

Culture T-ALL cells in the presence or absence of araG.

-

Pulse-label the cells with a thymidine analog, such as 5-ethynyl-2'-deoxyuridine (EdU).

-

Detect EdU incorporation using click chemistry coupled with flow cytometry or fluorescence microscopy.

-

-

Causality: A reduction in EdU incorporation provides direct evidence that araG inhibits de novo DNA synthesis.

Apoptosis Detection Assays:

-

Objective: To quantify the induction of programmed cell death by araG.

-

Methodology (Flow Cytometry):

-

Treat T-ALL cells with araG for various time points.

-

Stain cells with Annexin V (to detect early apoptotic cells with exposed phosphatidylserine) and a viability dye (e.g., propidium iodide or 7-AAD, to identify late apoptotic/necrotic cells).

-

Analyze the stained cell populations by flow cytometry.

-

-

Causality: An increase in the percentage of Annexin V-positive cells confirms that araG induces apoptosis.

Western Blot Analysis of DNA Damage and Apoptotic Markers:

-

Objective: To investigate the molecular signaling pathways activated by araG.

-

Methodology:

-

Prepare protein lysates from T-ALL cells treated with araG.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against key proteins such as phosphorylated H2AX (γH2AX) as a marker of DNA double-strand breaks, and cleaved PARP and cleaved Caspase-3 as markers of apoptosis.

-

Detect protein bands using secondary antibodies conjugated to an enzyme or fluorophore.

-

-

Causality: Increased levels of γH2AX confirm the induction of DNA damage, while the appearance of cleaved PARP and Caspase-3 provides evidence for the activation of the caspase cascade, a hallmark of apoptosis.

Quantitative Data Summary

The clinical efficacy of nelarabine has been demonstrated in several phase 1 and 2 trials.

| Study Population | Dosing Regimen | Complete Response (CR) Rate | Overall Response (CR + CR*) Rate | Reference |

| Pediatric T-ALL/LBL (relapsed/refractory) | 650 mg/m²/day for 5 days | 13% | 23% | [9] |

| Adult T-ALL/LBL (relapsed/refractory) | 1,500 mg/m² on days 1, 3, and 5 | 18% | 21% | [9] |

CR: Complete Response; CR: Complete Response with incomplete hematologic or bone marrow recovery.

Future Directions and Conclusion

While nelarabine represents a significant therapeutic advance for T-ALL, ongoing research is focused on several key areas. These include investigating nelarabine in combination with other chemotherapeutic agents and novel targeted therapies, exploring its use in upfront treatment regimens, and developing strategies to overcome resistance. [2][5]A thorough understanding of the molecular pharmacology of araG is paramount to its optimal clinical application and the development of next-generation therapies for T-cell malignancies. The intricate interplay between its metabolic activation, DNA-damaging effects, and the host cell's response provides a compelling example of targeted cancer therapy.

References

-

Cooper, T. M., & R. (2008). Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Therapeutics and Clinical Risk Management, 4(1), 113–119. [Link]

-

Anonymous. (2025). Nelarabine for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma. Australian Prescriber. [Link]

-

Patsnap. (2024). What is the mechanism of Nelarabine? Patsnap Synapse. [Link]

-

Kinsella, A. S., et al. (2021). Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. Leukemia & Lymphoma, 62(14), 3336-3349. [Link]

-

Kinsella, A. S., et al. (2025). Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. PubMed. [Link]

-

St. Jude Children's Research Hospital. (2023). Nelarabine: when and how to use in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. [Link]

-

Herold, N., et al. (2017). SAMHD1 is a key regulator of the lineage-specific response of acute lymphoblastic leukaemias to nelarabine. Nature Communications, 8, 1511. [Link]

-

Cohen, M. H., et al. (2006). Approval Summary: Nelarabine for the Treatment of T-Cell Lymphoblastic Leukemia/Lymphoma. Clinical Cancer Research, 12(18), 5329–5335. [Link]

-

Follini, E., et al. (2019). Strategies to Overcome Resistance Mechanisms in T-Cell Acute Lymphoblastic Leukemia. International Journal of Molecular Sciences, 20(12), 3021. [Link]

-

Cooper, T. M. (2008). Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Therapeutics and Clinical Risk Management. [Link]

Sources

- 1. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Nelarabine for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 8. SAMHD1 is a key regulator of the lineage-specific response of acute lymphoblastic leukaemias to nelarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

9-beta-d-Arabinofuranosylguanine chemical structure and properties

An In-Depth Technical Guide to 9-β-D-Arabinofuranosylguanine (ara-G): From Chemical Structure to Therapeutic Application

Executive Summary

9-β-D-Arabinofuranosylguanine (ara-G) is a synthetic purine nucleoside analog of deoxyguanosine with significant antineoplastic properties.[1] Despite its discovery in the mid-20th century, its clinical development was hampered by poor aqueous solubility and challenging synthesis.[2][3] The development of nelarabine, a water-soluble prodrug, revitalized interest in ara-G, leading to its successful application in treating T-cell malignancies.[2] This guide provides a comprehensive technical overview of ara-G, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its detailed mechanism of action, outline synthesis strategies, and provide key experimental protocols. The narrative emphasizes the causal relationships behind its therapeutic efficacy and the experimental logic for its evaluation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research and development. This section details the structural identity and key physicochemical parameters of ara-G.

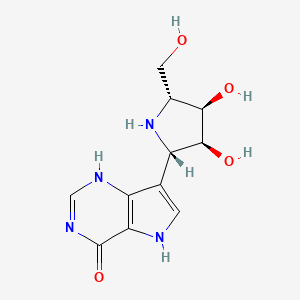

Chemical Structure and Nomenclature

9-β-D-Arabinofuranosylguanine is a purine nucleoside where a guanine base is linked to an arabinofuranose sugar via a β-N9-glycosidic bond.[4] The key structural feature that distinguishes it from its endogenous counterpart, deoxyguanosine, is the stereochemistry of the hydroxyl group at the 2' position of the sugar moiety. This seemingly minor alteration is fundamental to its biological activity.

-

IUPAC Name : 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[4]

-

CAS Number : 38819-10-2[4]

-

Common Synonyms : ara-G, Guanine arabinoside, Araguanosine[4][5]

Caption: 2D Chemical Structure of 9-β-D-Arabinofuranosylguanine (ara-G).

Physicochemical Data Summary

The utility of a compound in both biological assays and formulation development is dictated by its physical and chemical properties. Ara-G's low aqueous solubility is a critical parameter that necessitated the development of its prodrug, nelarabine.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [4][5] |

| Molecular Weight | 283.24 g/mol | [4][5] |

| Appearance | White to off-white solid/crystals | [6][7] |

| Melting Point | >225°C | [6] |

| Solubility | Poorly soluble in water; Soluble in DMSO (>10 mg/mL) | [2][6] |

| Storage Conditions | 2-8°C, sealed, dry, protected from light | [5][6] |

Pharmacology and Mechanism of Action

The therapeutic value of ara-G lies in its ability to act as a cytotoxic antimetabolite, with a notable selectivity for T-lymphocytes.[1][8] Its mechanism is a multi-step intracellular process that begins with its administration as a prodrug and culminates in the induction of apoptosis in target cancer cells.

The Nelarabine Prodrug Strategy

The clinical application of ara-G was initially limited by its poor water solubility.[2] This challenge was overcome by the development of nelarabine, a 6-O-methylated prodrug that is approximately eight times more water-soluble than ara-G.[2][9] Following intravenous administration, nelarabine is rapidly and efficiently converted to ara-G by the enzyme adenosine deaminase (ADA), which is abundant in the bloodstream.[2][9] This strategy ensures that therapeutic concentrations of ara-G can be achieved systemically.

Intracellular Activation Pathway

Upon formation, ara-G is transported into tumor cells where it must be phosphorylated to its pharmacologically active form, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP).[9][10] This bioactivation is a sequential, three-step phosphorylation cascade, with the initial conversion to the monophosphate form being the rate-limiting step.[11]

This crucial phosphorylation is catalyzed by two key enzymes:

The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases.[10]

Caption: Intracellular activation pathway of Nelarabine to cytotoxic ara-GTP.

Molecular Mechanisms of Cytotoxicity

The cytotoxicity of ara-G is driven by its triphosphate metabolite, ara-GTP.[8]

-

Inhibition of DNA Synthesis : As a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP), ara-GTP competes for incorporation into elongating DNA strands during replication by DNA polymerases.[10][11]

-

Chain Termination : Once incorporated, ara-GTP terminates DNA chain elongation.[9][10] The arabinose sugar's 2'-hydroxyl group, with its altered stereochemistry compared to deoxyribose, creates a conformation that prevents DNA polymerase from forming the next phosphodiester bond, thus halting DNA synthesis.[10]

-

Induction of Apoptosis : The resulting DNA damage and replication stress trigger cellular damage response pathways, ultimately leading to programmed cell death, or apoptosis.[10][11]

T-Cell Selectivity

A remarkable feature of ara-G is its selective toxicity toward T-lymphoblasts compared to B-lymphoblasts and other hematopoietic cells.[1][8] This selectivity is a cornerstone of its clinical efficacy in T-cell malignancies. The underlying mechanism is attributed to the differential metabolism of the drug; T-cells demonstrate a significantly higher capacity to accumulate intracellular ara-GTP compared to other cell types.[2][8] This metabolic preference leads to greater DNA incorporation and subsequent cytotoxicity specifically in the target T-cell population.

Mitochondrial Involvement and Resistance

Ara-G is a known substrate for mitochondrial deoxyguanosine kinase and has been shown to be incorporated into mitochondrial DNA (mtDNA).[12][13][14] While this suggests a potential role for mitochondrial toxicity, studies indicate that the incorporation into mtDNA may not be the primary driver of acute cytotoxicity.[14] However, cellular resistance to ara-G can emerge through at least two distinct mechanisms: a reduction in the incorporation of ara-G into mtDNA, and, more significantly, the loss of deoxycytidine kinase (dCK) activity, which prevents the critical initial phosphorylation step.[13]

Synthesis and Characterization

The generation of high-purity ara-G is essential for both preclinical research and as the active metabolite of nelarabine. Both chemical and biocatalytic routes have been developed, each with distinct advantages and challenges.

Chemical Synthesis

The initial synthesis of ara-G was a multi-step chemical process.[15][16] These routes often involve protecting group chemistry and multiple reaction steps, such as the fusion of a purine derivative with a protected sugar, followed by deprotection and functional group manipulations.[15] While effective, chemical synthesis can be complex and was historically described as difficult.[3]

Biocatalytic Synthesis

To overcome challenges associated with chemical synthesis, particularly the low solubility of the guanine base, efficient biocatalytic methods have been developed.[17] These methods leverage the enzymatic machinery of microorganisms to perform the desired transformation under milder conditions. A common strategy involves a transglycosylation reaction where the arabinofuranosyl moiety is transferred from a more soluble precursor, like cytarabine (ara-C), to a guanine source.[18][19]

Caption: General workflow for the biocatalytic synthesis of ara-G.

Key Experimental Protocols

The following protocols provide a validated framework for investigating the synthesis and biological activity of ara-G. They are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol: In Vitro Cytotoxicity Assessment of ara-G in T-Lymphoblast Cell Lines

Objective: To determine the concentration-dependent inhibitory effect of ara-G on the proliferation of a T-lymphoblastoid cell line (e.g., MOLT-4 or CCRF-CEM) compared to a B-lymphoblastoid cell line (e.g., MGL-8) to validate T-cell selectivity.

Methodology:

-

Cell Culture: Maintain T- and B-lymphoblastoid cell lines in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere. Ensure cells are in the logarithmic growth phase before the experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ara-G in sterile DMSO. Further dilute in culture medium to create a series of working solutions. Causality Insight: DMSO is used due to ara-G's poor aqueous solubility. The final DMSO concentration in culture should be kept constant and low (<0.1%) across all treatments, including the vehicle control, to avoid solvent-induced toxicity.

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10⁴ cells/mL (100 µL/well).

-

Drug Treatment: Add 100 µL of 2x concentrated ara-G working solutions to the wells to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include wells for a "no-drug" (medium only) control and a "vehicle" (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Proliferation Assay: Assess cell viability using a standard colorimetric assay (e.g., MTS or MTT) or a fluorometric assay (e.g., resazurin). Add the reagent according to the manufacturer's instructions and measure the absorbance/fluorescence using a plate reader.

-

Data Analysis:

-

Convert absorbance/fluorescence values to percentage of viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the ara-G concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

-

Validation Check: A significantly lower IC₅₀ value in the T-cell line compared to the B-cell line validates the selective cytotoxicity of ara-G.[1][8]

-

Protocol: Biocatalytic Synthesis of ara-G using Whole-Cell Biocatalysts

Objective: To synthesize ara-G from ara-C and a guanine source using glutaraldehyde-treated E. coli cells, based on established methodologies.[18][19]

Methodology:

-

Biocatalyst Preparation: Cultivate E. coli cells (e.g., strain BM-11) under optimal conditions. Harvest the cells by centrifugation, wash with a phosphate buffer, and then treat with a glutaraldehyde solution to permeabilize the cell membranes and fix the intracellular enzymes. Wash the treated cells extensively to remove residual glutaraldehyde. Causality Insight: Glutaraldehyde treatment cross-links proteins, stabilizing the enzymes and permeabilizing the cell to allow free passage of substrates and products while keeping the enzymatic machinery contained.

-

Reaction Setup: In a reaction vessel, create a reaction mixture containing:

-

Phosphate buffer (pH and concentration are critical parameters to optimize, e.g., pH 7.0).[19]

-

The prepared glutaraldehyde-treated E. coli cells.

-

Substrate 1: 1-(β-D-arabinofuranosyl)cytosine (ara-C).

-

Substrate 2: A guanine source, such as 2'-deoxyguanosine (dG), which has been shown to be an effective guanine base donor.[19]

-

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) with gentle agitation for a set period (e.g., 4-24 hours).

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by heating or adding acid) and analyze the composition using High-Performance Liquid Chromatography (HPLC) with a UV detector. Monitor the consumption of substrates (ara-C, dG) and the formation of the product (ara-G).

-

Product Isolation: Once the reaction has reached optimal conversion, terminate the reaction. Remove the cell catalyst by centrifugation or filtration. The supernatant, containing ara-G, can then be purified.

-

Purification and Verification: Purify the ara-G from the supernatant using techniques such as column chromatography. Verify the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

-

Yield Calculation: Calculate the final yield of isolated ara-G based on the initial amount of the limiting substrate.[19]

-

Validation Check: Successful synthesis is confirmed by analytical data (HPLC, MS) matching the standards for ara-G, with yields being comparable to reported values (e.g., isolated yields of 48%-53%).[19]

-

Conclusion and Future Directions

9-β-D-Arabinofuranosylguanine, delivered via its prodrug nelarabine, represents a significant therapeutic agent, particularly for T-cell malignancies. Its efficacy is rooted in a well-defined mechanism of action that exploits the metabolic characteristics of T-lymphoblasts. The journey from a compound with challenging physical properties to a clinically approved therapy underscores the power of prodrug strategies in drug development. Future research may focus on overcoming resistance mechanisms, exploring its efficacy in other cancer types, or developing novel delivery systems to further enhance its therapeutic index. The robust biocatalytic synthesis routes also offer a scalable and efficient method for producing this important nucleoside analog for ongoing research and potential new applications.

References

-

Mikhailopulo, I. A., Miroshnikov, A. I., & Wnuk, S. F. (1990). Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli. Applied Microbiology and Biotechnology, 32(6), 658-661. Available at: [Link]

-

Oncology Times. (2005). Nelarabine (Arranon) in Newly Diagnosed T-Cell Malignancies. Oncology Times, 27(21), 9. Available at: [Link]

-

PubMed. (1990). Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli. Applied Microbiology and Biotechnology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 9-beta-D-arabinofuranosylguanine. PubChem Compound Database. Retrieved from: [Link]

-

Patsnap. (2024). What is the mechanism of Nelarabine? Patsnap Synapse. Retrieved from: [Link]

-

Médici, R., Iribarren, A. M., & Lewkowicz, E. S. (2009). Synthesis of this compound by combined use of two whole cell biocatalysts. Bioorganic & Medicinal Chemistry Letters, 19(15), 4210-4212. Available at: [Link]

-

Abaza, Y. M., & Jabbour, E. (2023). Nelarabine: when and how to use in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(24), 7546-7555. Available at: [Link]

-

Reist, E. J., & Goodman, L. (1964). Synthesis of 9-β-D-Arabinofuranosylguanine. Biochemistry, 3(1), 15-18. Available at: [Link]

-

Curbo, S., Johansson, M., et al. (2005). 9-β-D-arabinofuranosylguanine and its effects on mitochondrial DNA. Cancer Research, 65(9_Supplement), 2326. Available at: [Link]

-

PubMed. (1964). SYNTHESIS OF this compound. Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structure of nelarabine and ara-G upon conversion via adenosine deaminase. ara-G = arabinofuranosylguanine. Retrieved from: [Link]

-

Larson, R. A. (2007). Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Clinical Leukemia, 1(3), 173-181. Available at: [Link]

-

Curbo, S., Zhu, C., Johansson, M., Balzarini, J., & Karlsson, A. (2001). Dual mechanisms of this compound resistance in CEM T-lymphoblast leukemia cells. Biochemical and Biophysical Research Communications, 285(1), 40-45. Available at: [Link]

-

Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL) Medication. Retrieved from: [Link]

-

Verhoef, V., Fridland, A., & Kisor, D. (1989). Differential metabolism of this compound in human leukemic cells. Cancer Research, 49(23), 6573-6577. Available at: [Link]

-

Müller, W. E., Zahn, R. K., Bittlingmaier, K., & Falke, D. (1977). Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro. Annals of the New York Academy of Sciences, 284, 34-48. Available at: [Link]

-

Curbo, S., & Karlsson, A. (2003). Effects of this compound on mitochondria in CEM T-lymphoblast leukemia cells. Biochemical and Biophysical Research Communications, 307(4), 931-936. Available at: [Link]

-

ResearchGate. (n.d.). Simplified pathways of ARA metabolism (a), and generalized experimental protocol (b). Retrieved from: [Link]

-

Balzarini, J., & De Clercq, E. (1989). The antiviral activity of 9-beta-D-arabinofuranosyladenine is enhanced by the 2',3'-dideoxyriboside, the 2',3'-didehydro-2',3'-dideoxyriboside and the 3'-azido-2',3'-dideoxyriboside of 2,6-diaminopurine. Biochemical and Biophysical Research Communications, 159(1), 61-67. Available at: [Link]

-

Schabel, F. M. Jr. (1968). The antiviral activity of 9-beta-D-arabinofuranosyladenine (ARA-A). Chemotherapia, 13(6), 321-338. Available at: [Link]

-

Revankar, G. R., Huffman, J. H., Allen, L. B., Sidwell, R. W., Robins, R. K., & Tolman, R. L. (1975). Synthesis and antiviral activity of certain 5'-monophosphates of 9-D-arabinofuranosyladenine and 9-D-arabinofuranosylhypoxanthine. Journal of Medicinal Chemistry, 18(7), 721-726. Available at: [Link]

-

Ponziani, S., Fiume, L., Mattioli, A., Busi, C., & Masi, I. (1998). Antiviral activity of a conjugate of adenine-9-beta-D-arabinofuranoside 5'-monophosphate and a 9 kDa fragment of arabinogalactan. Antiviral Chemistry & Chemotherapy, 9(4), 339-345. Available at: [Link]

-

Miller, F. A., Dixon, G. J., Ehrlich, J., Sloan, B. J., & McLean, I. W. Jr. (1968). Antiviral activity of 9-beta-D-arabinofuranosyladenine. I. Cell culture studies. Antimicrobial Agents and Chemotherapy, 8, 136-147. Available at: [Link]

-

White, E. L., Shaddix, S. C., Brockman, R. W., & Bennett, L. L. Jr. (1982). Comparison of the actions of 9-beta-D-arabinofuranosyl-2-fluoroadenine and 9-beta-D-arabinofuranosyladenine on target enzymes from mouse tumor cells. Cancer Research, 42(6), 2260-2264. Available at: [Link]

-

Ullman, B., Clift, S. M., Cohen, A., & Gudas, L. J. (1981). Identification of the mechanism of activation of 9-beta-D-arabinofuranosyladenine in human lymphoid cells using mutants deficient in nucleoside kinases. Cancer Research, 41(6), 2244-2249. Available at: [Link]

-

ResearchGate. (n.d.). 9-β-D-Arabinofuranosylguanine. Retrieved from: [Link]

-

Shewach, D. S., Daddona, P. E., Ashcraft, E., & Mitchell, B. S. (1985). Metabolism and selective cytotoxicity of this compound in human lymphoblasts. Cancer Research, 45(3), 1008-1014. Available at: [Link]

-

ACS Publications. (1964). Synthesis of 9-β-D-Arabinofuranosylguanine. Biochemistry. Available at: [Link]

-

Namavari, M., et al. (2011). Synthesis of 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine: a novel agent for imaging T-cell activation with PET. Molecular Imaging and Biology, 13(4), 737-744. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of β 2 AR-G s and β 2 AR-G i complex formation by NMR spectroscopy. Retrieved from: [Link]

-

Metkinen Chemistry. (n.d.). Arabinofuranosyl-Guanine. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2′-Deoxy-2′-[18F]Fluoro-9-β-D-Arabinofuranosylguanine: a Novel Agent for Imaging T-Cell Activation with PET. Retrieved from: [Link]

-

ResearchGate. (n.d.). Impact of ARA treatment on cell proliferation. Retrieved from: [Link]

-

Peptide Sciences. (n.d.). MOTS-C (10mg Vial) Dosage Protocol. Retrieved from: [Link]

Sources

- 1. Metabolism and selective cytotoxicity of this compound in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H13N5O5 | CID 135499520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-(b-D-Arabinofuranosyl)guanine | 38819-10-2 | NA06002 [biosynth.com]

- 6. 9-(BETA-D-ARABINOFURANOSYL)GUANINE | 38819-10-2 [amp.chemicalbook.com]

- 7. Arabinofuranosyl-Guanine [metkinenchemistry.com]

- 8. Differential metabolism of this compound in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncology [pharmacology2000.com]

- 10. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 11. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dual mechanisms of this compound resistance in CEM T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on mitochondria in CEM T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of this compound by combined use of two whole cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli. | Semantic Scholar [semanticscholar.org]

From Prodrug to Potency: A Technical Guide to the In Vivo Bioactivation of Nelarabine

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Nelarabine (2-amino-9β-D-arabinosyl-6-methoxy-9H-guanine) stands as a cornerstone therapy for relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1] Its success, however, is not inherent to the administered molecule itself. Nelarabine is a rationally designed prodrug, engineered to overcome the significant solubility limitations of its potent cytotoxic metabolite, 9-β-D-arabinofuranosylguanine (araG).[2][3] The clinical efficacy of nelarabine is entirely dependent on a precise, multi-stage bioactivation process that begins with its systemic conversion to araG and culminates in the intracellular accumulation of a pharmacologically active nucleotide that disrupts DNA synthesis in malignant T-cells.[4][5]

This technical guide provides an in-depth examination of this critical conversion and activation pathway. We will dissect the enzymatic transformation, explore the comparative pharmacokinetics of the prodrug and its active metabolite, detail the intracellular phosphorylation cascade, and provide validated protocols for their quantitative bioanalysis. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of nelarabine's mechanism of action, from initial administration to its ultimate cytotoxic effect.

Section 1: The Extracellular Conversion - A Rapid and Efficient Transformation

The foundational step in nelarabine's bioactivation occurs systemically, immediately following intravenous administration. This conversion is not a metabolic liability but a deliberate and essential design feature.

The Rationale for a Prodrug Strategy

The parent compound, araG, demonstrated significant preclinical activity against T-lymphoblasts.[3] However, its clinical development was severely hampered by poor aqueous solubility, making formulation for intravenous delivery exceptionally challenging.[2][3] The synthesis of nelarabine, the 6-methoxy derivative of araG, ingeniously solved this problem by increasing water solubility tenfold, creating a viable clinical candidate.[3][6]

The Key Enzymatic Step: Adenosine Deaminase (ADA)

Upon entering the bloodstream, nelarabine is rapidly and efficiently demethoxylated by the ubiquitous enzyme adenosine deaminase (ADA) to yield one mole of araG for every mole of nelarabine administered.[4][7][8] This enzymatic reaction is the primary driver of nelarabine's short plasma half-life and is responsible for the swift appearance of high concentrations of the active araG metabolite.[1][3] The efficiency of this conversion ensures that the systemic circulation is effectively flooded with the necessary substrate for cellular uptake and intracellular activation.

Caption: Initial bioactivation of nelarabine in plasma.

Section 2: Comparative Pharmacokinetics of Nelarabine and AraG

Understanding the distinct pharmacokinetic (PK) profiles of both nelarabine and araG is critical for designing effective dosing regimens and interpreting clinical outcomes. The PK data clearly illustrate the rapid conversion of the prodrug and the sustained presence of the active metabolite.

A Tale of Two Half-Lives

Pharmacokinetic studies in both pediatric and adult patients consistently demonstrate a stark contrast between the plasma disposition of nelarabine and araG.

-

Nelarabine: Exhibits a very short terminal half-life, typically less than 30 minutes (approx. 14-25 min), reflecting its rapid, ADA-mediated conversion.[1][3][9][10] Its clearance is high, and by the end of a one-hour infusion, concentrations are already approaching a steady state where conversion effectively matches administration.[11]

-

AraG: The Cmax of araG is observed at or near the end of the nelarabine infusion.[10] It has a significantly longer terminal half-life of approximately 2-3 hours, providing a sustained window for cellular uptake.[9][10][11]

This dynamic ensures that while the prodrug is transient, the system is charged with the active metabolite for an extended period, maximizing the potential for therapeutic effect.

Dose Proportionality

A key feature of nelarabine's clinical pharmacology is the linear, dose-proportional relationship between the administered dose of nelarabine and the resulting plasma concentrations (Cmax) and overall exposure (AUC) of araG.[4][10][11] This predictability is crucial, as the peak concentration of araG has been correlated with the subsequent intracellular accumulation of its active triphosphate form and, ultimately, with clinical response.[2]

| Parameter | Nelarabine | AraG | Source(s) |

| Terminal Half-life (t½) | ~25 min (nonhuman primates) | ~3 hours (adults) | [9][11] |

| ~14-17 min (humans) | ~2.1 hours (pediatric) | [10] | |

| Time to Cmax (Tmax) | End of infusion | End of infusion | [4][10] |

| Plasma Clearance | High (e.g., 42 L/min/kg) | Moderate (30% lower in adults vs. children) | [9][11] |

| AUC Relationship | Proportional to dose | Proportional to nelarabine dose | [4][11] |

Caption: Comparative Pharmacokinetic Parameters of Nelarabine and AraG.

Caption: A typical workflow for pharmacokinetic analysis.

Section 3: Intracellular Activation - The Pathway to Cytotoxicity

While araG is the active metabolite systemically, it must enter the target T-lymphoblast and undergo further transformation to exert its cytotoxic effect.

Cellular Uptake via Nucleoside Transporters

AraG is transported into leukemic cells primarily by equilibrative nucleoside transporters, likely ENT1 and ENT2.[1][2] This transport mechanism is a prerequisite for the entire intracellular activation cascade.

The Rate-Limiting Step: Serial Phosphorylation

Once inside the cell, araG, a nucleoside analog, is converted into its active triphosphate form through a series of phosphorylation steps. The initial phosphorylation is the rate-limiting step in the entire activation process.[1][11][12]

-

AraG to Ara-GMP: AraG is first phosphorylated to araG monophosphate (ara-GMP). This crucial step is catalyzed by two key enzymes: deoxycytidine kinase (DCK) in the cytosol and deoxyguanosine kinase (DGUOK) in the mitochondria.[2][13][14][15]

-

Ara-GMP to Ara-GTP: Subsequent phosphorylation events, catalyzed by other nucleotide kinases, convert ara-GMP first to the diphosphate (ara-GDP) and finally to the active 5'-triphosphate metabolite, ara-GTP.[4]

T-Cell Selectivity and Mechanism of Action

The clinical utility of nelarabine is rooted in its selective toxicity towards T-cells. Malignant T-cells accumulate significantly higher concentrations of ara-GTP compared to B-cells or other cell types.[3][11] This preferential accumulation is a key determinant of the drug's efficacy. The active ara-GTP then competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesizing DNA by DNA polymerase.[1][16] The incorporation of ara-GTP into the DNA strand results in chain termination, halting DNA replication and triggering programmed cell death (apoptosis).[4][11][16]

Caption: Intracellular activation pathway of araG.

Section 4: Bioanalytical Methodologies and Protocols

Accurate and precise quantification of nelarabine, araG, and intracellular ara-GTP is essential for nonclinical and clinical drug development. All bioanalytical methods must be thoroughly validated according to regulatory guidelines (e.g., ICH M10) to ensure data integrity.[17] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][18]

Protocol: Quantification of Nelarabine and AraG in Plasma

This protocol provides a framework for a self-validating system to measure drug and metabolite concentrations for pharmacokinetic analysis.

-

1.0 Objective: To determine the concentration-time profile of nelarabine and araG in plasma samples following intravenous administration.

-

2.0 Materials:

-

Calibrated pipettes, polypropylene tubes.

-

Centrifuge capable of 4°C.

-

LC-MS/MS system.

-

Analytical standards for nelarabine and araG.

-

Stable isotope-labeled internal standards (SIL-IS) for nelarabine and araG.

-

Acetonitrile with 0.1% formic acid (Protein Precipitation Solution).

-

Control plasma (e.g., human K2EDTA plasma).

-

-

3.0 Methodology:

-

3.1 Standard Curve and QC Preparation: Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking known amounts of nelarabine and araG into control plasma.

-

3.2 Sample Collection: Collect blood at specified time points into K2EDTA tubes. Immediately place on ice and centrifuge (e.g., 1500 x g for 10 min at 4°C) within 30 minutes to harvest plasma. Store plasma at -70°C or below until analysis.

-

3.3 Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, standards, and QCs on ice.

-

To 50 µL of each sample in a 1.5 mL tube, add 10 µL of the SIL-IS working solution.

-

Add 200 µL of ice-cold Protein Precipitation Solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

3.4 LC-MS/MS Analysis: Develop a chromatographic method to separate nelarabine and araG. Use electrospray ionization (ESI) in positive mode and monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its SIL-IS.

-

-

4.0 Self-Validation and Acceptance Criteria:

-

Calibration Curve: The curve must have a correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).

-

Quality Controls: The mean concentration of the QC samples must be within ±15% of their nominal values. The precision (%CV) of the replicates at each QC level should not exceed 15%.[19]

-

Run Acceptance: An analytical run is accepted if at least 4 out of 6 QC samples meet the acceptance criteria, with at least one at each concentration level.[19]

-

Protocol: Measurement of Intracellular Ara-GTP in Leukemic Cells

This pharmacodynamic assay is more complex due to the challenges of metabolite extraction and stability.

-

1.0 Objective: To quantify the concentration of the active metabolite, ara-GTP, in isolated peripheral blood mononuclear cells (PBMCs) or cultured leukemic cells.

-

2.0 Materials:

-

Ficoll-Paque for PBMC isolation.

-

Cell counting equipment (e.g., hemocytometer).

-

-70°C freezer and liquid nitrogen.

-

LC-MS/MS system.

-

Ara-GTP analytical standard and a suitable SIL-IS.

-

Methanol/water extraction solution (e.g., 80:20, pre-chilled to -70°C).

-

-

3.0 Methodology:

-

3.1 Cell Isolation and Counting:

-

Isolate PBMCs from whole blood using a Ficoll density gradient. For cell lines, harvest cells in the logarithmic growth phase.[20]

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Perform a cell count to determine the exact number of cells per sample (e.g., 1x10⁷ cells).

-

Flash-freeze the cell pellet in liquid nitrogen and store at -70°C or below.

-

-

3.2 Metabolite Extraction:

-

Place the frozen cell pellet tube on dry ice.

-

Add 500 µL of pre-chilled (-70°C) extraction solution and the SIL-IS.

-

Lyse the cells by vortexing/sonication, keeping the sample cold at all times to prevent enzymatic degradation of ara-GTP.

-

Incubate at -20°C for 30 minutes to precipitate proteins and macromolecules.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the nucleotides to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.

-

-

3.3 LC-MS/MS Analysis: Use an ion-pair reversed-phase or HILIC chromatography method suitable for separating highly polar nucleotides. Use MRM in negative ion mode to quantify ara-GTP and its SIL-IS.

-

-

4.0 Self-Validation and Data Normalization:

-

The same principles of calibration curves and QCs apply, prepared in a surrogate matrix (e.g., lysed control cells).

-

Final concentrations are normalized to the cell number in the original sample and typically reported as fmol/10⁶ cells or µmol/L.

-

Stability of ara-GTP in processed samples (bench-top, freeze-thaw) must be rigorously assessed during method validation.

-

Conclusion

The journey of nelarabine from an inert, soluble prodrug to a potent, DNA-terminating agent is a showcase of rational drug design. Its clinical success is entirely predicated on the rapid and efficient in vivo conversion to araG by adenosine deaminase, followed by a selective, multi-step intracellular phosphorylation cascade within target T-cells. A thorough understanding of this bioactivation pathway, underpinned by robust and validated bioanalytical methods to quantify each component, is indispensable for optimizing therapeutic strategies, elucidating mechanisms of resistance, and guiding the development of next-generation purine nucleoside analogs. The methodologies and insights presented in this guide provide a framework for researchers to rigorously investigate and leverage the unique pharmacology of this important anti-leukemic agent.

References

- Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. National Institutes of Health.

- Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. ResearchGate.

- Metabolism and potential cellular targets of nelarabine. Nelarabine is... | Download Scientific Diagram. ResearchGate.

- What is the mechanism of Nelarabine?. Patsnap Synapse.

- Plasma and cerebrospinal fluid pharmacokinetics of nelarabine in nonhuman primates. PubMed.

- Nelarabine in the Treatment of Refractory T-Cell Malignancies. PubMed Central.

- Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. PubMed Central.

- Profile of nelarabine: use in the treatment of T-cell acute lymphoblastic leukemia. PubMed Central.

- Nelarabine is converted systemically to ara-G via adenosine deaminase.... ResearchGate.

- Chemical structure and activation pathway of nelarabine into Ara-G. A key-metabolic step mediated by adenosine deaminase. ResearchGate.

- Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov.

- nelarabine. Cancer Care Ontario.

- Pharmacokinetics of Nelarabine and 9-Beta-d-Arabinofuranosyl Guanine in Pediatric and Adult Patients During a Phase I Study of Nelarabine for the Treatment of Refractory Hematologic Malignancies. ResearchGate.

- Profile of nelarabine: use in the treatment of T-cell acute lymphoblastic leukemia. PubMed.

- Nelarabine induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801. PubMed Central.

- Demethoxylation of nelarabine by adenosine deaminase: metabolic.... ResearchGate.

- Phosphorylation of arabinosyl guanine by a mitochondrial enzyme of bovine liver. PubMed.

-

Clinical Review - Nelarabine (Atriance). NCBI Bookshelf. Retrieved from [Link]

-

Determination of Nelarabine in Pharmaceutical formulations and Urine samples by Adsorptive Stripping Voltammetry. ResearchGate. Retrieved from [Link]

-

In Vivo Assay Guidelines. NCBI Bookshelf. Retrieved from [Link]

-

Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. Retrieved from [Link]

-

Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. PubMed. Retrieved from [Link]

-

ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. Retrieved from [Link]

-

Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays | Request PDF. ResearchGate. Retrieved from [Link]

Sources

- 1. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nelarabine induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nelarabine in the Treatment of Refractory T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of nelarabine: use in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Plasma and cerebrospinal fluid pharmacokinetics of nelarabine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Profile of nelarabine: use in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phosphorylation of arabinosyl guanine by a mitochondrial enzyme of bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 17. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 18. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Senior Application Scientist's Guide to 9-β-D-Arabinofuranosylguanine (ara-G) and its Function in DNA Replication

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-β-D-arabinofuranosylguanine (ara-G) is a purine nucleoside analog with significant cytotoxic activity, particularly against T-lymphocytes.[1][2] Its utility as a chemotherapeutic agent, primarily through its prodrug nelarabine, stems from its ability to disrupt the fundamental process of DNA replication.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning ara-G's function. We will explore its metabolic activation, the precise manner in which it inhibits DNA polymerases, and its ultimate effect of inducing apoptosis in rapidly dividing cancer cells.[4] Furthermore, this document offers field-proven, detailed protocols for assessing the biological activity of ara-G and similar nucleoside analogs, providing a robust framework for preclinical research and development.

Introduction: The Significance of Ara-G in T-Cell Malignancies

Ara-G, and its prodrug nelarabine, have carved a critical niche in the treatment of refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1][3] The compound's preferential cytotoxicity towards T-cells is a key therapeutic advantage.[2] This selectivity is attributed to the higher expression and activity of enzymes within T-lymphocytes that are responsible for converting the inactive prodrug into its pharmacologically active form.[2][4] Understanding the complete mechanism, from cellular uptake to DNA chain termination, is paramount for optimizing its clinical use and for the rational design of next-generation nucleoside analogs.

Core Mechanism of Action: A Multi-Step Process to Inhibit DNA Synthesis

The cytotoxic effects of ara-G are not immediate upon administration. The compound must first undergo a series of intracellular enzymatic conversions to become a potent inhibitor of DNA replication.

Metabolic Activation to Ara-GTP

The journey from the inactive nucleoside to the active triphosphate is a critical determinant of its efficacy.

-

Prodrug Conversion (Nelarabine): When administered as nelarabine, the compound is first demethylated by the enzyme adenosine deaminase to yield ara-G.[3]

-

Initial Phosphorylation: Ara-G is then phosphorylated by deoxycytidine kinase (dCK) and potentially deoxyguanosine kinase, enzymes found in the cytoplasm and mitochondria, to form ara-G monophosphate (ara-GMP).[4][5] The high activity of these kinases in T-cells is a primary reason for the compound's lineage-specific toxicity.[4]

-

Subsequent Phosphorylations: Cellular monophosphate and diphosphate kinases sequentially convert ara-GMP to ara-G diphosphate (ara-GDP) and finally to the active moiety, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP).[4]

Diagram: Metabolic Activation Pathway of Ara-G

Caption: Intracellular conversion of the prodrug nelarabine to the active ara-GTP.

Inhibition of DNA Replication

The structural similarity of ara-GTP to the natural deoxynucleotide, deoxyguanosine triphosphate (dGTP), is the basis of its mechanism. Ara-GTP acts as a competitive inhibitor and a fraudulent substrate for DNA polymerases.

-

Competitive Inhibition: Ara-GTP competes with dGTP for the active site of DNA polymerases, particularly DNA polymerase alpha.[6][7] This competition slows the overall rate of DNA synthesis.

-

Incorporation and Chain Termination: DNA polymerases can mistakenly incorporate ara-GTP into the nascent DNA strand.[4] The key structural difference between ara-GTP and dGTP is the sugar moiety. Ara-GTP contains an arabinose sugar instead of a deoxyribose sugar. The hydroxyl group at the 3' position of the arabinose sugar is in a trans (up) position relative to the 2' hydroxyl group, which sterically hinders the formation of a phosphodiester bond with the next incoming deoxynucleotide.[4] This effectively terminates the elongation of the DNA chain.

-

Induction of Apoptosis: The accumulation of terminated DNA strands and the overall stalling of DNA replication forks trigger the cell's DNA damage response pathways.[4] This ultimately leads to the activation of apoptotic cascades and programmed cell death.[4]

Diagram: Mechanism of DNA Replication Inhibition by Ara-GTP

Caption: Competition between dGTP and ara-GTP leading to DNA chain termination.

Quantitative Assessment of Ara-G Activity

The cytotoxic potential of ara-G is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. These values are highly dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 of Ara-G (µM) | Exposure Time (hours) |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.01 - 0.1 | 48 - 72 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.02 - 0.2 | 48 - 72 |

Note: IC50 values are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources indicating high sensitivity of T-ALL cell lines.[8][9][10]

Experimental Protocols for In-Depth Analysis

To rigorously evaluate the function of ara-G or novel analogs, a combination of cell-based and biochemical assays is essential. The following protocols provide a self-validating framework for assessing the inhibition of DNA replication.

Protocol 1: Cell-Based DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay directly measures the extent of new DNA synthesis in proliferating cells by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU).[11][12] A reduction in BrdU incorporation in the presence of ara-G indicates inhibition of DNA replication.

Methodology:

-

Cell Plating: Seed T-lymphoblastic leukemia cells (e.g., CCRF-CEM or MOLT-4) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

-

Compound Treatment: Prepare serial dilutions of ara-G in culture medium. Add the desired final concentrations to the wells. Include wells with vehicle control (e.g., DMSO or PBS) and untreated cells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[13]

-

Labeling Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[11][14]

-

Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[15] This step fixes the cells and denatures the DNA to expose the incorporated BrdU.

-

Detection:

-

Substrate Addition and Measurement:

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of ara-GTP to inhibit the activity of purified DNA polymerase. It provides a direct assessment of the drug-target interaction, independent of cellular uptake and metabolism.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix in a suitable reaction buffer (specific to the polymerase being tested). The mix should contain:

-

Activated calf thymus DNA or a specific primer-template.[16]

-

A mixture of three unlabeled dNTPs (e.g., dATP, dCTP, dTTP).

-

One radiolabeled dNTP (e.g., [³H]-dGTP or [α-³²P]-dGTP).

-

Dithiothreitol (DTT) and MgCl₂.

-

-

Inhibitor Preparation: Prepare serial dilutions of ara-GTP. The natural competitor, dGTP, should also be prepared for kinetic analysis (determining the inhibition constant, Ki).[6]

-

Enzyme Addition: Add purified human DNA polymerase (e.g., DNA Polymerase α) to microcentrifuge tubes on ice.[17]

-

Reaction Initiation:

-

Add the reaction mixture and varying concentrations of ara-GTP (or dGTP) to the tubes containing the enzyme.

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range of synthesis.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the DNA.

-

Quantification of Incorporation:

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Calculate the percent inhibition and perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the Ki and the mode of inhibition (e.g., competitive).[6]

Conclusion and Future Directions

9-β-D-arabinofuranosylguanine is a potent and clinically relevant inhibitor of DNA replication with a well-defined mechanism of action. Its selective toxicity in T-cells underscores the importance of understanding the enzymatic pathways that govern its activation. The experimental frameworks provided here offer a robust approach for the preclinical evaluation of ara-G and for the discovery of new nucleoside analogs with improved therapeutic indices. Future research should focus on overcoming resistance mechanisms, which can include decreased activity of activating kinases or alterations in DNA polymerase structure, to further enhance the clinical utility of this important class of chemotherapeutic agents.

References

-

Nelarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

What is the mechanism of Nelarabine? (2024, July 17). Patsnap Synapse. [Link]

-

Inhibitory effects of 9-beta-D-arabinofuranosylguanine 5'-triphosphate and 9-beta-D-arabinofuranosyladenine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus. (1979, May 1). PubMed. [Link]

-

Nelarabine. (2024, June 5). Wikipedia. [Link]

-

Nelarabine | C11H15N5O5 | CID 3011155. (n.d.). PubChem. [Link]

-

BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. [Link]

-

Nelarabine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023, November 9). Patsnap Synapse. [Link]

-

Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP). (2000, August 1). PubMed. [Link]

-

Non-Hodgkin Lymphoma (NHL) Medication. (2024, May 17). Medscape. [Link]

-

Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. (2018, February 1). PMC. [Link]

-

Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro. (1975, October 1). PubMed. [Link]

-

Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine. (1981, January). PMC. [Link]

-

A pilot study of continuous infusion Ara-C in combination with rhG-CSF in relapsed childhood acute myeloid leukemia. (1996, July 1). PubMed. [Link]

-

Clarification of Arachidonic Acid Metabolic Pathway Intricacies. (2021, June 8). PMC. [Link]

-

Development of novel inhibitor probes of DNA polymerase III based on dGTP analogs of the HPUra type. (1993, January 1). Oxford Academic. [Link]

-

9-β-D-arabinofuranosylguanine and its effects on mitochondrial DNA. (2005, May 1). AACR Journals. [Link]

-

Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity. (1990, September 25). PubMed. [Link]

-

Current Clinical Trials | The Australasian Leukaemia and Lymphoma Group. (n.d.). ALLG. [Link]

-

Intensive post-remission therapy with Ara-C in adults with acute myeloid leukemia: initial results of a CALGB phase III trial. The Cancer and Leukemia Group B. (1992). PubMed. [Link]

-

Action of 9-beta-D-arabinofuranosyl-2-fluoroadenine on RNA metabolism. (1988, May 1). PubMed. [Link]

-

Leukemia Clinical Trials. (n.d.). Mayo Clinic. [Link]

-

The molecular mechanism of inhibition of alpha-type DNA polymerases by N2-(butylphenyl)dGTP and 2-(butylanilino)dATP: variation in susceptibility to polymerization. (1992, December). PMC. [Link]

-

Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. (2022, November 29). MDPI. [Link]

-

T-leukemia cell lines CCRF-CEM, HPB-ALL, JM and MOLT-4: changes in isoenzyme profiles during induction of differentiation. (1987, February 1). PubMed. [Link]

-

Cellosaurus cell line CCRF-CEM (CVCL_0207). (n.d.). Cellosaurus. [Link]

-

Sequencing of Difficult DNA Templates with the GenomeLab Methods Development Kit. (n.d.). SCIEX. [Link]

-

Dual Mechanisms of Metabolism and Gene Expression of the CCRF-CEM Leukemia Cells under Glucocorticoid Treatment. (2022, November 29). MDPI. [Link]

-

IC50 values obtained for CCRF-CEM and CCRF-ADR5000 cells treated with apigenin and luteolin during 24, 48 and 72 h. (n.d.). ResearchGate. [Link]

-

IC50 values of the drugs to which R-CCRF-CEM/MVCD cells are resistant. (n.d.). ResearchGate. [Link]

-

The proposed general metabolic activation pathways of carcinogenic PAs mediated by the formation of DHP-DNA adducts leading to PA-induced liver tumor initiation. (n.d.). ResearchGate. [Link]

-

Androgen Receptor Signaling and Metabolic and Cellular Plasticity During Progression to Castration Resistant Prostate Cancer. (2020, October 9). PubMed Central. [Link]

-

Drug metabolism. (2024, July 14). Wikipedia. [Link]

-

Signaling Pathways of Metabolic Regulation. (2021, February 19). YouTube. [Link]

Sources

- 1. Nelarabine - Wikipedia [en.wikipedia.org]

- 2. Nelarabine | C11H15N5O5 | CID 3011155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nelarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Nelarabine? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibitory effects of this compound 5'-triphosphate and 9-beta-D-arabinofuranosyladenine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nelarabine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. T-leukemia cell lines CCRF-CEM, HPB-ALL, JM and MOLT-4: changes in isoenzyme profiles during induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]